N1,N10-Bis(p-coumaroyl)spermidine
Description
N(1),N(8)-bis(coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid. It has a role as a plant metabolite. It is an enamide, a polyphenol, a secondary amino compound and a secondary carboxamide. It derives from a spermidine and a trans-4-coumaric acid. It is a conjugate base of a N(1),N(8)-bis(coumaroyl)spermidine(1+).
Structure
2D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCBMVQSCJMSA-VOMDNODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65715-79-9 | |
| Record name | N1,N10-Dicoumaroylspermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Compound Overview and Research Context
Classification as a Natural Product
N1,N10-Bis(p-coumaroyl)spermidine is recognized as a natural product, synthesized within various plant species. biosynth.com It is considered a secondary metabolite, often produced in response to environmental cues such as pathogen attack or UV radiation. biosynth.com This compound can be isolated from a range of botanical sources, including the pollen of plants in the order Fagales, the herb of alfalfa, and the herbs of Exochorda racemosa. medchemexpress.comtargetmol.com
Chemically, this compound is classified as a polyamine derivative. biosynth.com Its core structure is the polyamine spermidine (B129725), which has undergone acylation. chemicalbook.com Specifically, the primary amino groups at the N1 and N10 positions of the spermidine backbone are each bonded to a p-coumaroyl group via an amide linkage. biosynth.comchemicalbook.com This structural feature is central to its chemical identity and biological function.
Further classification places this compound within the phenylpropanoid pathway. medchemexpress.com Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. The p-coumaroyl groups in its structure are synthesized through this pathway.
Due to the amide bond between the phenolic p-coumaric acid and the polyamine spermidine, the compound is also categorized as a phenolamide or, more specifically, a hydroxycinnamic acid amide (HCAA). researchgate.net These compounds are known for their diverse roles in plant physiology.
General Academic Research Interest in this compound
The academic research interest in this compound is multifaceted, primarily revolving around its roles in plant biology and its potential biochemical activities.
Plant Biology: A significant area of research focuses on the compound's role in plant defense mechanisms. biosynth.com Its production is often induced by stress, suggesting a protective function. biosynth.com Studies have investigated its involvement in stabilizing cell structures and protecting against oxidative stress. biosynth.com Furthermore, it serves as a precursor in the biosynthesis of more complex alkaloids, such as lunarine (B1670811) in Lunaria annua, which is formed through the phenol-oxidative coupling of this compound. chemfaces.com
Biochemical and Pharmacological Properties: The compound has demonstrated notable biological activities in laboratory studies. For instance, it has been shown to exhibit inhibitory effects on the enzyme alpha-glucosidase. targetmol.com Its antioxidant properties are also a subject of investigation, contributing to the broader interest in natural products for health-related research. biosynth.com The unique structure of this compound, with its combination of a polyamine and phenolic moieties, makes it an intriguing subject for further study in biochemistry and phytochemistry. biosynth.com
Occurrence and Natural Distribution of N1,n10 Bis P Coumaroyl Spermidine
Species-Specific Occurrence in the Plant Kingdom
The distribution of N1,N10-Bis(p-coumaroyl)spermidine is not uniform across the plant kingdom, with its accumulation often being tissue-specific and varying between species and even varieties within the same species. The following subsections detail its documented presence in several key plant species.
Identification in Aphelandra tetragona
The plant Aphelandra tetragona is known for producing macrocyclic spermine (B22157) alkaloids, and research into the biosynthesis of these compounds has shed light on the presence of this compound. While the compound itself has been reported in Aphelandra tetragona, it is primarily recognized as a precursor in the biosynthetic pathway of these complex alkaloids. nih.govsemanticscholar.org
Enzymatic studies have successfully detected the presence of spermine and spermidine (B129725) hydroxycinnamoyl transferases in the stems of Aphelandra tetragona. semanticscholar.org These enzymes are responsible for catalyzing the transfer of hydroxycinnamoyl residues, such as p-coumaroyl groups, to polyamines like spermidine, leading to the formation of this compound. Furthermore, a variety of coumaroylspermidines have been isolated from the anthers of different Aphelandra species, indicating their importance in the reproductive tissues of these plants. semanticscholar.org
Presence in Zea mays L. Varieties
A comparative phytochemical study of Zea mays L. (maize) varieties cultivated in the Cotopaxi region of Ecuador has identified this compound as a notable metabolite in specific varieties. mdpi.com Using liquid chromatography-mass spectrometry (LC-MS), researchers were able to detect and identify a range of bioactive compounds, highlighting significant variations in the metabolic profiles of different maize types.
This compound was specifically identified as a metabolite present in white maize varieties from this region. mdpi.com The detection of this and other hydroxycinnamic acid derivatives underscores their potential contribution to the antioxidant capacity of these maize varieties. mdpi.com
| Maize Variety | Key Metabolites Identified | Reference |
| White Maize | L-tryptophan, feruloylputrescine, This compound | mdpi.com |
| Red Maize | Diferuloyl putrescine, p-coumaroyl caffeoyl spermidine, bis-ferulamidobutane | mdpi.com |
| Yellow Maize | Daphnetin, arginine, biotin, abscisic acid, pelargonidin-3-O-glucoside, sinigrin (B192396) hydrate | mdpi.com |
Isolation from Fagales Pollen
This compound has been identified as a significant phenylpropanoid constituent of pollen from plants belonging to the order Fagales. chemicalbook.commedchemexpress.commedchemexpress.com Research into the phenylpropanoid patterns of Fagales pollen has revealed that hydroxycinnamic acid amide-linked spermidine metabolites are a characteristic feature of the pollen exine in this order. nih.gov
A study on red alder (Alnus rubra), a species within the Fagales order, confirmed the presence of this compound in its pollen, with identification verified using an authentic standard. nih.gov Interestingly, the same study also detected a metabolite described as "this compound-like," which differed chromatographically. This suggests the possible existence of isomers, such as different cis/trans configurations of the p-coumaroyl groups or variations in their positional attachment to the spermidine backbone. nih.gov
| Plant Tissue (Red Alder) | Detected Spermidine Derivatives | Reference |
| Pollen | tri-p-coumaroyl spermidine, This compound , this compound-like metabolite | nih.gov |
Detection in Exochorda racemosa
The compound this compound is recognized as a natural phenylpropanoid found within the herbaceous parts of Exochorda racemosa, commonly known as the pearlbush. While detailed research studies on the specific analytical methods for its detection in this plant are not extensively published, its presence is acknowledged by chemical suppliers who source the compound from this plant. chemfaces.com The compound isolated from Exochorda racemosa is described as a powder with a purity of over 98%.
Extraction from Alfalfa (Medicago sativa)
Involvement in Lunaria annua Metabolism
In the seeds of Lunaria annua (honesty or annual honesty), this compound plays a crucial role as a direct precursor in the biosynthesis of the macrocyclic spermidine alkaloid, lunarine (B1670811). chemfaces.comutm.mxutm.mx The formation of lunarine from this compound occurs through a stereo-selective phenol-oxidative coupling reaction. chemfaces.com
The biosynthetic pathway begins with the formation of p-coumaric acid from L-phenylalanine via trans-cinnamic acid. The spermidine moiety is primarily synthesized from arginine. Subsequently, two molecules of p-coumaric acid are attached to the spermidine backbone to form this compound. The final and key step is the intramolecular cyclization of this precursor. chemfaces.com
Enzyme studies using microsomes from Lunaria annua seeds have indicated that a cytochrome P-450 enzyme is likely responsible for catalyzing the phenol-oxidative coupling of this compound, which results in the formation of the characteristic hexahydrodibenzofuran ring structure of lunarine. chemfaces.com
Presence in Camellia sinensis Flowers
Research into the chemical composition of tea (Camellia sinensis) flowers has revealed the presence of various spermidine derivatives. nih.govresearchgate.net Studies have successfully isolated and identified several of these compounds, including N1,N5,N10-tricoumaroyl spermidine, feruloyl dicoumaroyl spermidine, and coumaroyl diferuoyl spermidine. nih.govnii.ac.jp These spermidine conjugates are found in considerable amounts in the flowers but are notably absent in the leaves. nih.govresearchgate.net While the presence of di-substituted spermidine amides is known in the plant kingdom, the primary focus of research on Camellia sinensis flowers has been on tri-substituted derivatives like tricoumaroyl spermidine. nih.govresearchgate.net
Distribution within Plant Organs and Tissues
The distribution of this compound and related HCAAs is highly specific, with concentrations varying significantly between different plant parts. oup.com These compounds are generally found in flowers, leaves, seeds, and roots, with a particular prevalence in reproductive organs. oup.comresearchgate.net
Accumulation in Pollen
This compound has been specifically isolated from the pollen of plants belonging to the order Fagales. medchemexpress.com More broadly, hydroxycinnamic acid amides (HCAAs) are known to accumulate in the pollen of many plant species. acs.org These compounds, including various spermidine conjugates, are often localized on the surface of pollen grains. oup.com For instance, while tri-substituted spermidines like N1,N5,N10-tricoumaroyl spermidine are major components in the pollen of hawthorn (Crataegus) and other Rosaceae species, bis-substituted spermidine conjugates are also noted as minor components in the pollen of plants like chicory. nih.gov The specific accumulation of these compounds in pollen suggests a functional role in plant reproduction. oup.com
| Compound | Plant Group / Species | Finding | Reference |
|---|---|---|---|
| This compound | Fagales | Isolated from pollen. | medchemexpress.com |
| Bis-substituted spermidine conjugates | Chicory | Detected as minor components in pollen washes. | nih.gov |
| N1,N5,N10-tricoumaroyl spermidine | Hawthorn (Crataegus) | Isolated and described from pollen. | nih.gov |
| Tri-substituted spermidines | Apple | Accumulate specifically in the pollen grain coat. | researchgate.net |
Presence in Seeds
This compound plays a significant role as a biosynthetic precursor in the seeds of certain plants. In the seeds of Honesty (Lunaria annua), it is the direct precursor to the alkaloid lunarine through a process of phenol-oxidative coupling. chemfaces.comutm.mx This indicates a notable presence and metabolic function for the compound within these seeds. chemfaces.com However, its distribution in the seeds of staple crops appears limited. For example, analysis of rice seeds did not detect this compound, finding only low levels of simpler HCAAs. acs.org Similarly, it was not reported in the seeds of wheat. acs.org
| Plant Species | Presence | Role / Note | Reference |
|---|---|---|---|
| Lunaria annua (Honesty) | Present | Biosynthetic precursor to the alkaloid lunarine. | chemfaces.comutm.mx |
| Rice (Oryza sativa) | Not Detected | Only simpler HCAAs like feruloyl-putrescine were found. | acs.org |
| Wheat (Triticum aestivum) | Not Detected | N-trans-(p-Coumaroyl)-agmatine and related compounds were detected, but not this compound. | acs.org |
Differential Distribution Across Floral Organs
Within the flower, spermidine-phenolic acid conjugates show a distinct distribution pattern, often concentrating in specific organs. nih.govresearchgate.net In Camellia sinensis flowers, related compounds like N1,N5,N10-tricoumaroyl spermidine are found to occur mainly in the anthers, the pollen-producing part of the stamen. nih.govresearchgate.net The concentration of these spermidine derivatives in tea flowers was observed to decrease as the flower develops. nih.gov This specific localization in male reproductive tissues is not unique to tea plants. In many species, HCAAs are concentrated in the floral parts, with isomers of tri-p-coumaroylspermidine being isolated from the flowers and anthers of numerous plants. researchgate.netresearchgate.net This pattern of accumulation in pollen-rich organs points to their importance in plant reproductive processes. nii.ac.jp
Biosynthesis and Metabolic Pathways of N1,n10 Bis P Coumaroyl Spermidine
Primary Metabolic Precursors and Origins
The construction of N1,N10-Bis(p-coumaroyl)spermidine relies on the availability of fundamental building blocks derived from primary metabolism. These precursors, originating from distinct metabolic pathways, provide the necessary carbon skeletons and nitrogen atoms for the final assembly of the molecule.
Spermidine (B129725) as the Polyamine Backbone
The central scaffold of this compound is the triamine spermidine. Polyamines like spermidine are ubiquitous organic cations essential for a multitude of cellular processes, including cell growth, differentiation, and stress responses. nih.gov They are known to stabilize nucleic acids and modulate protein synthesis. nih.gov The biosynthesis of spermidine itself is a multi-step process that begins with other primary metabolites.
p-Coumaric Acid Derivation from L-Phenylalanine via Trans-Cinnamic Acid
The p-coumaroyl moieties that acylate the spermidine backbone are derived from the phenylpropanoid pathway. This pathway commences with the aromatic amino acid L-phenylalanine. researchgate.netnih.gov The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. nih.gov Subsequently, trans-cinnamic acid is hydroxylated at the para position by cinnamate-4-hydroxylase (C4H), a P450-dependent monooxygenase, to yield p-coumaric acid. nih.govwikipedia.org Some organisms can also synthesize p-coumaric acid directly from L-tyrosine through the action of tyrosine ammonia (B1221849) lyase (TAL). wikipedia.org
Arginine as a Precursor for Spermidine Synthesis
The ultimate precursor for the polyamine spermidine is the amino acid arginine. nih.govnih.govresearchgate.net In plants, the primary pathway for spermidine synthesis begins with the decarboxylation of arginine by arginine decarboxylase (ADC) to form agmatine. oup.com Agmatine is then converted to putrescine. Alternatively, ornithine, which can be derived from arginine, can be directly decarboxylated by ornithine decarboxylase (ODC) to yield putrescine. oup.com Putrescine then undergoes the addition of an aminopropyl group, donated by decarboxylated S-adenosylmethionine (dSAM), in a reaction catalyzed by spermidine synthase to form spermidine. oup.comresearchgate.net
Enzymatic Steps and Acylation Reactions
The final stage in the biosynthesis of this compound involves the covalent linkage of the p-coumaroyl groups to the spermidine molecule. This is accomplished through a series of enzymatic reactions catalyzed by specific transferase enzymes.
Role of Hydroxycinnamoyl-CoA Transferases
The acylation of polyamines is mediated by a class of enzymes known as hydroxycinnamoyl-CoA transferases (HCTs). nih.govresearchgate.netbiorxiv.org These enzymes belong to the BAHD superfamily of acyl-CoA-dependent acyltransferases. nih.govnih.gov HCTs catalyze the transfer of a hydroxycinnamoyl group, such as p-coumaroyl, from its activated coenzyme A (CoA) thioester to an acceptor molecule, in this case, spermidine. The formation of the CoA ester of p-coumaric acid, p-coumaroyl-CoA, is a prerequisite for this reaction and is catalyzed by 4-coumarate-CoA ligase (4CL). researchgate.net
Specificity of Spermidine Hydroxycinnamoyl Transferases (SHT1, SHT2)
The specific enzymes responsible for the conjugation of p-coumaroyl-CoA to spermidine are spermidine hydroxycinnamoyl transferases (SHTs). nih.govuniprot.org Research has identified specific SHT enzymes, such as SHT1 and SHT2, in various plant species. These enzymes exhibit a degree of substrate specificity. For instance, studies on a spermidine hydroxycinnamoyl transferase from Arabidopsis thaliana showed that it could utilize spermidine as the acyl acceptor and various hydroxycinnamoyl-CoAs as acyl donors, with a preference for feruloyl-CoA, followed by caffeoyl-CoA and then p-coumaroyl-CoA. uniprot.org The enzyme catalyzes the sequential addition of the acyl groups to the spermidine backbone. nih.gov The formation of this compound specifically requires the acylation of both the N1 and N10 primary amino groups of the spermidine molecule. nih.gov
Downstream Metabolic Transformations
Once synthesized, this compound does not simply accumulate; it serves as a key precursor for the generation of more complex, often bioactive, molecules. These transformations are critical to its function in plant biology.
Phenol-Oxidative Coupling to Macrocyclic Alkaloids (e.g., Lunarine)
A primary metabolic fate of this compound is its conversion into macrocyclic alkaloids, with the biosynthesis of lunarine (B1670811) in the seeds of Honesty (Lunaria annua) being a well-documented example. chemfaces.com Research involving radioactively labelled precursors has definitively shown that lunarine is formed through a stereo-selective, intramolecular phenol-oxidative coupling of this compound. chemfaces.com
This complex cyclization reaction, which forms the distinctive hexahydrodibenzofuran ring system of lunarine, is catalyzed by enzymatic activity. chemfaces.com Studies conducted with microsomal preparations from Lunaria annua seeds point towards the involvement of a cytochrome P-450 dependent monooxygenase in this crucial oxidative coupling step. chemfaces.com
Table 1: Key Findings in Lunarine Biosynthesis
| Precursor | Transformation | Key Enzyme (Putative) | Product | Plant Source |
|---|
Involvement in Aphelandrine (B1244564) Biosynthesis Pathways
While this compound and related HCAAs are found in plants of the genus Aphelandra, their precise role in the biosynthesis of the characteristic macrocyclic alkaloid aphelandrine is not definitively established in available research. Related studies have explored the synthetic possibility of similar compounds, such as N1,4-Di(p-coumaroyl)spermine, as potential biogenetic precursors for aphelandrine, but this involves a different polyamine (spermine) and acylation pattern. researchgate.net Therefore, a direct, experimentally verified pathway from this compound to aphelandrine remains an area for further investigation.
Regulation of this compound Biosynthesis
The production of this compound is not constitutive but is instead tightly regulated by a variety of external and internal signals. This regulation allows plants to produce this defensive and structural compound when and where it is most needed.
Response to Environmental Stimuli (e.g., Pathogen Attack, UV Radiation)
The biosynthesis of this compound is a known component of the plant's defense system, often induced in response to environmental stressors. Its accumulation is frequently observed as a reaction to pathogen attack or exposure to ultraviolet (UV) radiation. The enzymes responsible for its synthesis, spermidine hydroxycinnamoyl transferases (SHTs), are known to be stress-induced. For instance, studies in eggplant (Solanum melongena) have shown that the expression of the SHT enzyme is stimulated by abiotic stresses like heat-shock and drought, highlighting its role in the broader stress response system of plants. nih.gov This stress-induced synthesis contributes to the fortification of cell walls and the antioxidant capacity of the plant tissue, providing protection against damage.
Influence of Insect Infestation
Insect herbivory is a potent inducer of phenolamide metabolism, including the synthesis of di-acylated spermidines like this compound. nih.gov Research on Nicotiana attenuata has revealed that during insect feeding, there is a significant reconfiguration of the phenolamide metabolic grid. nih.gov While mono-acylated spermidines may accumulate during initial insect feeding, they are often rapidly converted into di-acylated forms. nih.gov This suggests a dynamic process where this compound and its analogs are actively produced as part of the plant's induced defense against herbivores. The accumulation of these compounds can deter feeding or have anti-nutritive effects on the insects.
Table 2: Plant Responses to Herbivory
| Plant | Stimulus | Observed Metabolic Change | Implicated Compound Class |
|---|---|---|---|
| Nicotiana attenuata | Insect Feeding | Rapid conversion of mono- to di-acylated spermidines | Di-acylated Spermidines |
Interactions with Phytohormone Signaling Pathways
The regulation of plant secondary metabolism is deeply intertwined with phytohormone signaling networks. Polyamines and hormones engage in complex crosstalk to modulate plant growth, development, and stress responses. nih.gov The biosynthesis of defense-related compounds like this compound is likely influenced by defense hormones such as jasmonic acid (JA) and its derivatives. While direct evidence showing JA-induced expression of the specific enzymes for this compound synthesis is still emerging, the general role of jasmonates as master regulators of anti-herbivore and other stress responses is well-established. nih.gov It is hypothesized that signals from these hormonal pathways are crucial for upregulating the transcription of the necessary biosynthetic genes, including spermidine hydroxycinnamoyl transferases, leading to the accumulation of this compound in response to specific threats. nih.govnih.gov
Biological Activities and Physiological Roles of N1,n10 Bis P Coumaroyl Spermidine
Contributions to Plant Defense Mechanisms
N1,N10-Bis(p-coumaroyl)spermidine is a key player in the intricate defense systems of plants, responding to a variety of environmental threats. Its synthesis and accumulation are often triggered by external stressors, highlighting its role as a defense compound. biosynth.com
Response to Biotic Stressors (e.g., Pathogens, Insects)
Plants synthesize and accumulate this compound as a defense mechanism against attacks from pathogens and insects. biosynth.com This compound is part of a broader class of molecules known as phenolamides, or hydroxycinnamic acid amides, which are recognized for their roles in plant development, reproduction, and defense against biotic interactions. ebi.ac.uk The accumulation of such polyamine conjugates is a well-documented response to infection. For instance, in tobacco plants, an accumulation of apoplastic spermine (B22157), a related polyamine, is observed following infection by the bacterial pathogen Pseudomonas syringae pv. tabaci. nih.gov While direct studies on this compound's specific interactions with a wide range of pathogens and insects are ongoing, the established role of related polyamines and their conjugates in plant immunity points to its significant contribution to defending against biotic threats. nih.govusda.gov
Role in Abiotic Stress Responses (e.g., UV Radiation)
The synthesis of this compound is a notable plant response to abiotic stressors, particularly UV radiation. biosynth.com Polyamines, including the spermidine (B129725) core of this molecule, are deeply involved in plant responses to a variety of environmental challenges. usda.gov The p-coumaroyl groups are significant in this context as they are hydroxycinnamic acids, which are known to absorb UV radiation, thereby protecting the plant's cellular machinery from damage. The accumulation of these compounds in pollen, for example, suggests a protective function against environmental hazards. medchemexpress.com
Antioxidative Capacity and Oxidative Stress Mitigation
A critical function of this compound is its ability to counteract oxidative stress, a damaging process caused by an imbalance of reactive oxygen species (ROS) in cells. biosynth.com
Neutralization of Reactive Oxygen Species
This compound possesses antioxidant properties that enable it to neutralize harmful reactive oxygen species. biosynth.com The polyamine component, spermidine, is known to act as an endogenous ROS scavenger. mdpi.com This capability is enhanced by the presence of the p-coumaroyl groups. Studies on related polyamines like spermidine and spermine have shown they can protect cells from oxidative damage induced by agents like hydrogen peroxide. nih.govresearchgate.net While spermidine itself has demonstrated antioxidant capacity, its primary role in some cellular contexts may not be direct ROS scavenging but rather modulating other protective pathways. mdpi.com However, the conjugated structure of this compound is believed to contribute directly to its free radical scavenging abilities. nih.gov
Protection Against Oxidative Damage in Biological Systems
By neutralizing ROS, this compound helps to protect biological systems from oxidative damage. biosynth.com Oxidative stress can harm vital cellular components like DNA and lipids. nih.gov The protective effects of polyamines against such damage are well-documented. nih.govresearchgate.net For example, spermidine has been shown to significantly reduce cytotoxicity and mitochondrial dysfunction in human retinal pigment epithelial cells exposed to hydrogen peroxide-induced oxidative stress. mdpi.com In various models, spermidine has been shown to reduce ROS levels and delay cellular aging. mdpi.com The presence of this compound in plants is a key part of their strategy to stabilize cellular structures and protect against oxidative stress. biosynth.com
| Study System | Oxidative Stressor | Observed Protective Effects of Spermidine | Reference |
|---|---|---|---|
| Human Retinal Pigment Epithelial (ARPE-19) Cells | Hydrogen Peroxide (H2O2) | Suppressed cytotoxicity, apoptosis, and mitochondrial dysfunction. | mdpi.com |
| Mouse Fibroblasts | Hydrogen Peroxide (H2O2) | Protected cells from reactive oxygen species. | nih.gov |
| Mouse Ovary | Natural Aging | Increased total antioxidant capacity and activity of antioxidant enzymes (SOD, CAT). | mdpi.com |
Modulation of Intracellular Signaling and Metabolic Pathways
This compound is involved in the complex network of intracellular signaling and the regulation of metabolic pathways. biosynth.com Polyamines are essential biomolecules that regulate numerous plant growth and developmental processes, and maintaining their cellular levels is critical for normal function. usda.gov The biosynthesis and catabolism of polyamines are tightly regulated in response to environmental cues. nih.govusda.gov
The spermidine component can act as an intercellular signal. In the bacterium Pseudomonas aeruginosa, for example, endogenously synthesized spermidine is a key signal that modulates the expression of the Type III Secretion System (T3SS), a critical virulence factor. nih.gov This signaling can interact with other major regulatory pathways, such as the cAMP-Vfr and GacS/GacA systems. nih.gov In other contexts, spermidine has been shown to upregulate autophagy through the AMPK/mTOR signaling pathway. nih.gov Furthermore, polyamine metabolism is linked to the production of other signaling molecules, such as nitric oxide, which plays a vital role in plant growth and immunity. usda.gov The conjugation of spermidine to p-coumaric acid to form this compound is itself a key metabolic process, catalyzed by acyltransferases, indicating its integration into the plant's metabolic network. ebi.ac.uk
| Organism/System | Pathway/Process Modulated | Observed Effect | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Type III Secretion System (T3SS) gene expression | Acts as a key signal to modulate expression. | nih.gov |
| Rat Model of Prostatitis | AMPK/mTOR signaling pathway | Upregulates autophagy. | nih.gov |
| Plants | Nitric Oxide (NO) production | Polyamine metabolism is a suggested route for NO biosynthesis. | usda.gov |
| Hepatocellular Carcinoma Cells | PI3K/Akt signaling pathway | Suppression of the pathway in combination with auranofin. | e-fas.org |
Interaction with Cellular and Molecular Targets
This compound is a naturally occurring polyamine conjugate that demonstrates notable interactions with various cellular and molecular components. Its biological activities are largely derived from its unique structure, which combines a polycationic spermidine backbone with two p-coumaroyl groups.
The interaction of this compound with cellular targets is multifaceted. The spermidine portion of the molecule contains positively charged amine groups at physiological pH. nih.gov This polycationic nature allows it to engage in non-specific, counterion-like interactions with negatively charged biological macromolecules. nih.gov Early studies on its parent compound, spermidine, revealed that it binds to phosphate-containing molecules such as DNA, RNA, and phospholipids. nih.gov These interactions can lead to the stabilization of cellular structures and offer protection against oxidative stress, which is a key component of plant defense mechanisms. nih.gov
As a member of the hydroxycinnamic acid amides (HCAAs) class of secondary metabolites, this compound is integral to plant defense responses against pathogens and environmental stressors. frontiersin.orgmedchemexpress.comnih.gov Research indicates that the molecule possesses antioxidant capabilities, enabling it to function as a free-radical scavenger. caltagmedsystems.co.uk Furthermore, this compound serves as a biosynthetic precursor for more complex plant alkaloids. researchgate.net For instance, it undergoes stereo-selective phenol-oxidative coupling to form the hexahydrodibenzofuran ring of lunarine (B1670811), a reaction that may be catalyzed by a cytochrome P-450 enzyme. researchgate.net
This compound has been identified as an inhibitor of the enzyme alpha-glucosidase. researchgate.nettargetmol.comnih.govfrontiersin.org This enzyme is a key target for managing carbohydrate metabolism. The compound has been successfully extracted from the herb of alfalfa (Medicago sativa). researchgate.nettargetmol.comnih.govfrontiersin.org While its inhibitory activity has been confirmed, specific quantitative data such as the half-maximal inhibitory concentration (IC50) value are not consistently available in publicly accessible research literature. Alpha-glucosidase inhibitors work by delaying the intestinal absorption of carbohydrates, and several natural and synthetic compounds are studied for this property. nih.gov
| Compound | Target Enzyme | Natural Source | Reported Activity |
|---|---|---|---|
| This compound | Alpha-Glucosidase | Alfalfa (Medicago sativa) | Inhibitory researchgate.nettargetmol.comnih.govfrontiersin.org |
Functional Role in Plant Development and Reproduction
As a specialized secondary metabolite, this compound and related HCAAs are involved in various aspects of plant growth, development, and defense, particularly in reproductive processes. frontiersin.orgresearchgate.net
This compound is a known phenylpropanoid constituent of pollen from plants in the order Fagales. medchemexpress.comnih.govmdpi.com Hydroxycinnamic acid amides, as a class, are understood to play a role in pollen wall formation and in maintaining pollen health. nih.govfrontiersin.org The accumulation of these compounds in pollen suggests a protective function. Research on a related compound, N1,N5,N10-Tri-p-coumaroylspermidine, found that it was distributed throughout the anther, even in sterile pollen, implying a function in normal plant development beyond fertilization. The presence of these phenolamides in bee pollen further underscores their concentration in this reproductive material.
While direct studies on this compound's role in metal ion homeostasis are limited, the functions of its constituent parts suggest a potential involvement. The molecule is a conjugate of a polyamine (spermidine) and a hydroxycinnamic acid (p-coumaric acid).
Polyamines are polycationic molecules known to be crucial regulators of ion transport and homeostasis in plants, particularly under abiotic stress like the presence of heavy metals. nih.govmdpi.com They can interact with and modulate ion channels on cellular membranes. nih.gov The polyamine backbone can also contribute to metal chelation, a key mechanism for neutralizing toxic metal ions. targetmol.commdpi.com
Concurrently, hydroxycinnamic acids and their derivatives, such as p-coumaric acid, have demonstrated the ability to chelate metals. nih.gov The secretion of these phenolic compounds by plant roots can bind to metals in the soil, regulating their uptake and reducing toxicity. nih.gov Given that this compound possesses both the polyamine structure for ion channel interaction and the phenolic moieties for chelation, it is structurally equipped to contribute to the complex processes of cellular metal ion homeostasis.
Structure Activity Relationships and Stereoisomerism of N1,n10 Bis P Coumaroyl Spermidine
Impact of N-Acylation Pattern on Biological Activity
The biological activity of coumaroyl spermidine (B129725) derivatives is profoundly influenced by the acylation pattern, including the number, position (N1, N5, N10), and type of acyl groups attached to the spermidine backbone. Research comparing different acylated spermidine compounds demonstrates that these structural variations lead to significant differences in their biological effects.
For instance, the substitution pattern is critical for inhibitory activities. A study comparing the effects of various spermidine derivatives on the inhibition of prostaglandin (B15479496) E2 (PGE-2) and prostate-specific antigen (PSA) secretion highlights the importance of the acylation pattern. nih.gov As shown in the table below, the degree and type of acylation affect the inhibitory potency.
| Compound | Target | Concentration | Inhibition Rate | IC50 Value |
|---|---|---|---|---|
| N1,N5,N10-tri-(E)-coumaroyl spermidine | PGE-2 Production | 100 µg/ml | 80.19% | Not Reported |
| N1,N5,N10-tri-(E/Z)-coumaroyl spermidine | PGE-2 Production | 100 µg/ml | 76.38% | Not Reported |
| N1,N10-bis-p-coumaroyl-N5-caffeoyl spermidine | PGE-2 Production | 100 µg/ml | 70.39% | Not Reported |
| N1,N5,N10-tri-(E)-coumaroyl spermidine | PSA Secretion | 100 µg/ml | 60.91% | 44.6 µg/ml |
| N1,N5,N10-tri-(E/Z)-coumaroyl spermidine | PSA Secretion | 100 µg/ml | 67.49% | 4.7 µg/ml |
| N1,N10-bis-p-coumaroyl-N5-caffeoyl spermidine | PSA Secretion | 100 µg/ml | 61.27% | Not Reported |
The type of hydroxycinnamic acid conjugated to spermidine also plays a crucial role. For example, N1-coumaroylspermidine and N10-coumaroylspermidine show lower nitric oxide (NO) production induction compared to their caffeoyl and feruloyl counterparts, which is likely attributable to the differing antioxidant capacities of the respective phenolic acids. researchgate.net Furthermore, the enzymes responsible for biosynthesis exhibit high specificity. In chicory, the synthesis of fully substituted spermine (B22157) requires the sequential action of two different acyltransferases, where one enzyme initiates the acylation and a second completes it, indicating a controlled and specific process. researchgate.net This enzymatic specificity underscores the functional importance of the precise acylation pattern in these molecules.
Analysis of Cis-Trans Isomerism in p-Coumaroyl Moieties
Spectroscopic Characterization of Isomers
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for distinguishing between the various isomers of coumaroyl spermidines.
In ¹H NMR spectroscopy, the coupling constant (³JH,H) between the two vinylic protons of the coumaroyl moiety is a definitive marker for its configuration. The trans isomer consistently shows a larger coupling constant (typically ~16 Hz) compared to the cis isomer (~13 Hz). researchgate.net For more complex molecules like tri-substituted spermidines, the spectra can be further complicated by the presence of rotamers, which arise from the hindered rotation around the N5-p-coumaroyl amide bond, leading to a doubling of proton signals. researchgate.net
Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, which helps confirm the identity and acylation positions. For N1,N10-di-p-coumaroyl spermidine, characteristic fragment ions in MS/MS spectra are observed that confirm the substitution pattern.
| Fragment Ion (m/z) | Interpretation |
|---|---|
| 204 | Results from cleavage of the C4-N5 bond, indicating a p-coumaroyl group at the N1 position. |
| 218 | Generated by the break of the N5-C6 bond, indicating a p-coumaroyl group at the N10 position. |
| 275 | Represents a fragment confirming the N5 position is unsubstituted. |
Influence of Isomerism on UV Absorption Wavelengths
The cis-trans isomerism of the p-coumaroyl groups has a direct and predictable effect on the compound's ultraviolet (UV) absorption spectrum. The trans isomer allows for a more planar conformation, which results in a more extended π-π conjugation system. This extended conjugation requires less energy for electronic transitions, causing a bathochromic (red) shift to longer absorption wavelengths (λmax).
Conversely, the cis isomer introduces steric hindrance, which disrupts the planarity of the conjugated system, leading to a hypsochromic (blue) shift to shorter wavelengths. researchgate.net Studies on the four possible isomers of N1,N10-di-p-coumaroyl spermidine have precisely quantified this effect. As the number of trans moieties increases, the λmax shifts to progressively longer wavelengths.
| Isomer of N1,N10-di-p-coumaroyl spermidine | Maximum UV Absorption Wavelength (λmax) |
|---|---|
| N1(Z), N10(Z) | 274 nm |
| N1(Z), N10(E) | 282 - 284 nm |
| N1(E), N10(Z) | 292 nm |
| N1(E), N10(E) | 306 nm |
Conformational Preferences and Their Biological Relevance
Interestingly, certain cis isomers can exhibit unusual stability. In the case of N1,N5,N10-tri-p-coumaroylspermidine, the all-cis (ZZZ) isomer was found to be particularly stable. researchgate.net This stability is attributed to favorable intramolecular interactions, including T-shaped π/π stacking, CH/π interactions, and the formation of an OH⋯O=C hydrogen bond, which were identified through NOESY NMR experiments and molecular orbital calculations. researchgate.net This conformational preference appears to have biological consequences; in the Japanese apricot tree, non-fluorescent anthers contained a mixture of eight E-Z isomers, whereas abnormally developed fluorescent anthers contained significantly lower amounts of these compounds, suggesting a role in normal pollen development. researchgate.net
The conformation of these molecules is also critical for enzymatic reactions. For example, N1,N10-Bis(p-coumaroyl)spermidine must adopt a specific conformation to serve as a substrate for the cytochrome P-450 enzyme that catalyzes its stereoselective phenol-oxidative coupling to form the alkaloid lunarine (B1670811). chemfaces.com
Molecular Docking Studies with Related Hydroxycinnamic Acid Amides
Molecular docking is a computational technique used to predict how a molecule binds to a target protein. Such studies on related hydroxycinnamic acid amides have provided valuable insights into their mechanism of action and substrate specificity.
Docking studies on a spermine hydroxycinnamoyl transferase (SpmHT), an enzyme that synthesizes spermine conjugates, revealed that the enzyme's binding pocket could properly accommodate the longer spermine molecule but not the shorter spermidine. nih.govresearchgate.net This finding explains the enzyme's strict substrate specificity. nih.govresearchgate.net
In another study, molecular docking was used to investigate the binding of N¹,N⁵,N¹⁰‐tri‐4‐p‐coumaroylspermidine to the enzyme tyrosinase. The study predicted a strong binding affinity, with a binding energy of -10 kcal/mol, mediated by hydrogen bonds and hydrophobic interactions. researchgate.net Similarly, docking of coumaroyl-feruloyl spermidine to a SARS-CoV-2 protein target identified key interactions, including pi-cation interactions with lysine (B10760008) residues and hydrogen bonds. mdpi.com These studies demonstrate how specific conformations of coumaroyl-polyamine conjugates can effectively interact with biological targets.
Analytical Methodologies for N1,n10 Bis P Coumaroyl Spermidine Detection and Quantification
Extraction and Sample Preparation Techniques
The initial and critical step in the analysis of N1,N10-Bis(p-coumaroyl)spermidine is its extraction from the sample matrix. The choice of extraction method is pivotal and often depends on the nature of the sample and the subsequent analytical techniques to be employed.
Commonly, solvent extraction is utilized, with the polarity of the solvent playing a key role. For instance, in studies involving plant materials, a 70% ethanol (B145695) solution has been shown to be an effective extractant for a range of phytochemicals, including phenylpropanoid amides like this compound. nih.gov In some protocols, dried and powdered plant material is sonicated with 76% methanol (B129727) to extract the target compounds. sci-hub.se For more complex samples or to achieve higher purity, solid-phase extraction (SPE) may be employed. Strong cation exchange (SCX) SPE, for example, has been used for the chemical profiling of spermidines in goji berries. researchgate.net
The following table summarizes various extraction techniques and solvents used for this compound and related compounds.
| Extraction Technique | Solvent/Mobile Phase | Sample Matrix | Reference |
| Solvent Extraction | 70% Ethanol | Sideritis raeseri and Sideritis scardica | nih.gov |
| Sonication | 76% Methanol | Buddleja officinalis flowers | sci-hub.se |
| Solid-Phase Extraction (SCX-SPE) | - | Goji Berry | researchgate.net |
| Solvent Extraction | Ethyl Acetate | Safflower | google.com |
Chromatographic Separation Methods
Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds, ensuring accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its isomers. chemfaces.com HPLC systems, often coupled with a Diode Array Detector (DAD), allow for the preliminary identification of cis-trans isomers based on their UV absorption maxima and chromatographic behavior. For example, different isomers of di-p-coumaroyl spermidine (B129725) exhibit distinct UV maximum absorption wavelengths, which can aid in their differentiation. The purity of this compound can also be assessed using HPLC, with standards often achieving a purity of ≥98%. chemfaces.com In some studies, HPLC has been instrumental in the quality evaluation of traditional Chinese medicines by creating chromatographic fingerprints of plant extracts. sci-hub.se
Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UHPLC, frequently coupled with high-resolution mass spectrometry (HRMS), is a powerful tool for the deep annotation of hydroxycinnamic acid amides (HCAAs), including this compound, in plant extracts. acs.org This approach has been used to identify and semi-quantify this compound in the fruits of different Lycium species. investchempharma.com The combination of UHPLC with quadrupole time-of-flight mass spectrometry (Q-TOF/MS) has enabled the comprehensive chemical profiling of spermidines and other compounds in various plant-based samples. researchgate.net
Spectroscopic and Mass Spectrometric Identification
Definitive structural elucidation and identification of this compound are achieved through the use of spectroscopic and mass spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural identification of this compound and its isomers. chemfaces.com Both 1H-NMR and 13C-NMR are used to determine the chemical structure of the compound. researchgate.net Advanced 2D-NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity of the coumaroyl groups to the spermidine backbone, which is crucial for differentiating positional isomers. oup.com NMR has been used to identify various isomers of tri-p-coumaroylspermidine, providing detailed insights into their conformational preferences. researchgate.net The structural identification of N1,N5,N10-tricoumaroyl spermidine from tea flowers was confirmed using NMR, MS, and UV data. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are highly sensitive techniques used for the identification and structural characterization of this compound. chemfaces.comacs.orgresearchgate.net In positive ion mode, the protonated molecule [M+H]+ is observed, while in negative ion mode, the deprotonated molecule [M-H]- is detected. nih.govnih.gov
The fragmentation patterns obtained from MS/MS experiments provide valuable structural information. For this compound, characteristic neutral losses and product ions are observed. For example, in positive ion mode, the cleavage of the amide bonds at the N1 or N10 position of the spermidine moiety can lead to the formation of specific fragment ions. acs.org The neutral loss of a p-coumaroyl group is a common fragmentation pathway. acs.org The table below summarizes key mass spectrometric data for this compound.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Instrumentation | Reference |
| Positive (ESI) | 438.2398 | 292.20547, 275.17502, 204.10275, 147.04401 | LC-ESI-QTOF | nih.gov |
| Negative (ESI) | 436.2234 | 316.16397, 290.19003, 145.03204, 119.04947 | LC-ESI-QTOF | nih.gov |
| Negative | 436.2228 | 145.0289, 119.0503 | UPLC-Triple-TOF/MS | nih.gov |
It is noteworthy that while MS/MS is powerful, distinguishing between certain isomers, such as N1,N8- and N1,N10-bis[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]spermidines, can be challenging as they may produce similar fragmentation patterns. researchgate.net
Hyphenated Techniques (e.g., HPLC-DAD, HPLC-ELSD, UHPLC-HRMS)
Hyphenated techniques, which couple a separation method like liquid chromatography with a detection method, are indispensable for the analysis of this compound and related compounds.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC-DAD is a robust technique used for the simultaneous determination of coumaroylspermidine derivatives. researchgate.netnih.gov This method separates compounds on a column, and the DAD detector acquires UV-Vis spectra for each peak, aiding in identification. For instance, a method was developed for analyzing four coumaroylspermidine constituents in Carthamus tinctorius using an Eclipse XDB-C18 column and an isocratic elution with 47% methanol. nih.gov The detection wavelengths were set at 270, 280, 290, and 300 nm, which allowed for good linearity and recovery for the analyzed compounds. nih.gov The combination of HPLC with DAD and high-resolution mass spectrometry (HPLC-DAD-HRMS) is particularly powerful for distinguishing between cis-trans isomers of coumaroyl polyamine amides, as the different isomers exhibit distinct UV maximum absorption wavelengths.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): HPLC-ELSD is valuable for quantifying compounds that lack a UV-absorbing chromophore, making them invisible to DAD detectors. mdpi.com ELSD provides a mass-based response that is independent of the analyte's chemical structure, which is advantageous for analyzing complex botanical extracts. mdpi.com While specific applications for this compound are not extensively detailed, the technique is suitable for the broader class of polyamines. For example, putrescine, a related polyamine, can be analyzed by HPLC-ELSD using a mixed-mode stationary phase column and a mobile phase of acetonitrile (B52724) and water with an ammonium (B1175870) formate (B1220265) buffer. sielc.com This demonstrates the applicability of HPLC-ELSD for compounds within the same chemical family as this compound.
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): UHPLC-HRMS is a premier technique for the comprehensive analysis of HCAAs, offering high sensitivity and specificity. acs.orgnih.gov This method allows for the "deep annotation" of HCAAs in various plant tissues, including seeds of maize, wheat, and rice. acs.orgnih.govfrontiersin.org The high resolution of the mass spectrometer enables the determination of accurate mass and elemental composition, which is crucial for identifying compounds like this compound. acs.orgmostwiedzy.pl
In a typical UHPLC-HRMS workflow for HCAAs, samples are separated on a C18 column with a gradient elution. acs.org A full MS/ddMS² (data-dependent MS/MS) scan mode is often employed to collect both precursor ion and fragment ion data, which facilitates structural elucidation. acs.org For example, this compound has been putatively identified in Sideritis raeseri and Sideritis scardica extracts using UHPLC-HRMS, showing a precursor ion [M-H]⁻ at m/z 436.22363. mostwiedzy.pl
In Silico Database Development for Hydroxycinnamic Acid Amides
To overcome the challenge of identifying a vast number of potential HCAAs in untargeted metabolomics studies, researchers have developed specialized in silico databases. acs.orgnih.govmdpi.com These databases are constructed based on known biochemical reactions in plants, such as the conjugation of common hydroxycinnamic acids (like p-coumaric acid) with polyamines (like spermidine) and aromatic monoamines. acs.orgresearchgate.net
A notable example is an in silico UHPLC-HRMS database containing 846 HCAAs. acs.orgnih.govfrontiersin.org This database includes crucial information for each compound:
Molecular Structure and Formula: The fundamental chemical identity. acs.org
Accurate Mass: Essential for high-resolution mass spectrometry. acs.org
Characteristic MS/MS Fragmentation Patterns: Key fragments observed upon collision-induced dissociation, which act as a fingerprint for the molecule. acs.orgresearchgate.net
Predicted Retention Times: Calculated using quantitative structure-retention relationship (QSRR) models, which correlate a compound's chemical structure with its chromatographic behavior. nih.govresearchgate.net
This approach allows for the comprehensive identification of HCAAs in a plant sample without prior knowledge of which specific compounds are present. nih.gov By matching experimental data (accurate mass, fragmentation pattern, and retention time) against the in silico database, researchers can confidently annotate both known and previously unreported HCAAs. mdpi.comresearchgate.net This methodology has proven successful in identifying 79 different HCAAs in various plant tissues, with 20 of them never having been reported in plants before the study. acs.orgnih.govfrontiersin.org This makes it a powerful tool for discovering novel natural products. acs.org
Emerging Research Directions and Prospects for N1,n10 Bis P Coumaroyl Spermidine
In-depth Elucidation of Molecular Mechanisms of Action
While the antioxidant properties of N1,N10-Bis(p-coumaroyl)spermidine are recognized, the precise molecular pathways it modulates are still being uncovered. Future research is expected to focus on a more detailed understanding of its mechanism of action. biosynth.com Key areas of investigation include its ability to interact with specific cellular targets to stabilize cell structures and protect against oxidative stress. biosynth.com
Recent studies have shown that similar di-p-coumaroyl spermidine (B129725) compounds can influence fundamental cellular processes like autophagy through signaling pathways such as the AMPK/mTOR pathway. Another specific molecular interaction identified is the inhibition of enzymes like alpha-glucosidase. targetmol.com Furthermore, in certain plants like Lunaria annua, this compound serves as a direct precursor for the synthesis of more complex alkaloids, a transformation thought to be catalyzed by cytochrome P-450 enzymes. chemfaces.com This role as a metabolic intermediate highlights its integration into complex biosynthetic networks. The catabolism of its polyamine moiety can also lead to the production of reactive oxygen species (ROS), which act as signaling molecules in plant defense responses. nih.gov
Table 1: Known and Investigated Molecular Interactions
| Interaction / Mechanism | Target / Pathway | Implication |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Protection against oxidative damage biosynth.com |
| Enzyme Inhibition | alpha-Glucosidase | Modulation of carbohydrate metabolism targetmol.com |
| Alkaloid Biosynthesis | Cytochrome P-450 Enzyme | Serves as a precursor to lunarine (B1670811) chemfaces.com |
| Cellular Signaling | AMPK/mTOR Pathway | Potential regulation of autophagy |
Investigation of Undiscovered Biological Functions in Planta
The known roles of this compound are primarily associated with plant defense, particularly in response to UV radiation and pathogen attacks. biosynth.com However, as a member of the broader class of hydroxycinnamic acid amides (HCAAs), its functional repertoire in plants is likely much wider. researchgate.net HCAAs are implicated in a variety of growth and developmental processes, suggesting that this compound may also play a part in these fundamental aspects of plant life. nih.govresearchgate.net
Future research will likely explore its involvement in processes such as floral induction, tuberization, cell division, and senescence. nih.govresearchgate.net Given that its precursor, spermidine, is crucial for mitigating salt stress in crops like rice, an undiscovered role for this compound in abiotic stress tolerance is a strong possibility. nih.gov Investigating its accumulation and transport in different plant tissues during various developmental stages and under diverse environmental conditions will be key to uncovering these new functions.
Strategies for Enhancing Crop Resistance and Productivity
The accumulation of HCAAs, including this compound, is a hallmark of the plant immune response. nih.govfrontiersin.org These compounds can act as phytoalexins, directly inhibiting pathogen growth, or contribute to strengthening plant cell walls to prevent pathogen invasion. nih.gov This inherent defensive role makes this compound a prime target for strategies aimed at improving crop resilience.
Enhancing the endogenous production of this compound through genetic engineering or applying it as an external biostimulant are promising approaches. Research into the genetic regulation of its biosynthetic pathway could lead to the development of crops with heightened resistance to both biotic and abiotic stresses. frontiersin.org For example, understanding how spermidine enhances salt stress resilience in rice could pave the way for similar applications of its coumaroyl derivatives. nih.gov The goal is to leverage the compound's natural protective functions to create more robust and productive agricultural systems. biosynth.com
Development of Advanced Biosynthetic and Chemoenzymatic Production Methods
The production of this compound for research and potential commercial applications currently relies on extraction from plant sources or complex chemical synthesis. To overcome limitations in yield and sustainability, the development of advanced production methods is crucial. Research into its natural biosynthetic pathway provides a roadmap for these efforts. In Lunaria annua, the compound is synthesized from the precursors p-coumaric acid and spermidine, which themselves derive from L-phenylalanine and arginine, respectively. chemfaces.com
Harnessing this knowledge, metabolic engineering in microbial or plant systems could offer a scalable and controlled production platform. An "optimized precursor feeding system" has already been shown to be effective in laboratory settings. chemfaces.com Furthermore, the identification of key enzymes, such as the cytochrome P-450 enzyme involved in its subsequent conversion, opens the door to chemoenzymatic strategies. chemfaces.com These methods would combine chemical steps with enzymatic catalysis to achieve efficient and specific synthesis of this compound and its derivatives.
Table 2: Biosynthetic Precursors of this compound
| Direct Precursor | Originating Amino Acid |
| p-Coumaric acid | L-Phenylalanine chemfaces.com |
| Spermidine | Arginine chemfaces.com |
Comparative Metabolomics and Chemotaxonomic Studies
This compound has been identified in a diverse range of plants, highlighting its widespread yet specific distribution. It is found in the pollen of plants in the order Fagales, as well as in species such as alfalfa (Medicago sativa), honesty (Lunaria annua), and pearl bush (Exochorda racemosa). targetmol.comchemfaces.commedchemexpress.com This distribution pattern makes it a valuable marker for chemotaxonomic studies, which use chemical constituents to classify organisms. researchgate.net
Comparative metabolomics can help to understand the evolutionary significance of this compound. By comparing the metabolic profiles of different species, researchers can identify related compounds and biosynthetic pathways. For instance, in Microdesmis keayana, structurally similar but more complex trisubstituted spermidine derivatives, named keayanidines, have been found. nih.gov Studying these variations can provide insights into the functional diversification of HCAAs across the plant kingdom and may lead to the discovery of new compounds with unique biological activities.
Q & A
Q. What are the primary natural sources of N1,N10-Bis(p-coumaroyl)spermidine, and how can they be identified in plant extracts?
this compound is primarily isolated from plants such as Medicago sativa (alfalfa) and Exochorda racemosa . To identify its presence, researchers typically use phytochemical screening followed by chromatographic techniques (e.g., HPLC or TLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Comparative analysis with reference standards (e.g., CFN99248) is critical for validation .
Q. What methodologies are recommended for extracting and purifying this compound from plant material?
- Extraction : Use polar solvents like methanol or ethanol in Soxhlet or maceration methods to maximize yield .
- Purification : Fractionate crude extracts via column chromatography (silica gel or Sephadex LH-20) and refine using semi-preparative HPLC with UV detection (λ = 280–320 nm for phenolic absorption) .
- Validation : Confirm purity (≥98%) via HPLC-UV or LC-MS, referencing commercial standards (e.g., CFN99248) .
Q. How can the structural integrity and purity of this compound be verified post-extraction?
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm acylated spermidine backbone and coumaroyl substituents .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak at m/z 437.5 (CHNO) .
- HPLC : Compare retention times and UV profiles with authenticated reference materials .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the alpha-glucosidase inhibitory activity of this compound, and how should controls be designed?
- Enzyme Assay : Perform in vitro assays using α-glucosidase (e.g., from Saccharomyces cerevisiae) and substrate (p-nitrophenyl-α-D-glucopyranoside). Measure inhibition via absorbance at 405 nm after enzymatic hydrolysis .
- Controls : Include acarbose (positive control) and solvent-only blanks. Normalize activity to % inhibition relative to untreated enzyme .
- Dose-Response : Calculate IC values using non-linear regression (e.g., GraphPad Prism) across a concentration range (e.g., 1–100 μM) .
Q. How can researchers address discrepancies in reported bioactivity data (e.g., IC values) for this compound across different studies?
- Source Variability : Differences in plant origin (e.g., alfalfa vs. Exochorda racemosa) may alter compound yield or stereochemistry .
- Assay Conditions : Standardize pH, temperature, and enzyme source to minimize variability. Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry) .
- Purity Checks : Ensure ≥98% purity via HPLC, as contaminants (e.g., related phenylpropanoids) may skew results .
Q. What are the implications of structural modifications (e.g., acylation sites) on the bioactivity and stability of this compound derivatives?
- Acylation Position : Compare analogs like N1,N5,N10-tri-p-coumaroylspermidine (Keayanidine C) . Mono- or tri-acylation may enhance or reduce α-glucosidase inhibition due to steric effects or hydrogen bonding .
- Stability Studies : Assess pH and temperature stability via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC .
- Structure-Activity Relationships (SAR) : Use molecular docking to predict interactions with α-glucosidase active sites (e.g., AutoDock Vina) .
Methodological Considerations
- Data Reproducibility : Replicate experiments across independent labs using standardized reference materials (e.g., CFN99248) .
- Advanced Analytics : Employ metabolomics (UPLC-QTOF-MS) to profile co-extracted compounds that may synergize or antagonize activity .
- Ethical Compliance : Adhere to biosafety protocols (e.g., PPE for corrosive compounds like spermidine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
